
(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis The synthesis of compounds similar to “(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” often involves complex reactions, including the condensation of different heterocyclic moieties. For instance, the synthesis of related compounds such as (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone showcased the use of NMR, MS, and IR spectra for characterization, with X-ray diffraction confirming the structure (Cao et al., 2010).
Molecular Structure Analysis The structural intricacies of compounds in this category can be understood through crystallography and theoretical studies, such as DFT. For example, the molecular structure of 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, related to our compound of interest, was analyzed using X-ray diffraction and spectroscopic methods to reveal its triclinic crystal structure and theoretical calculations were performed to compare with experimental data, highlighting the importance of such analyses in understanding compound properties (Gumus et al., 2018).
Chemical Reactions and Properties The chemical behavior of compounds like “(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” often involves reactions characteristic of their functional groups, such as cycloadditions, which are pivotal for the synthesis of P2X7 antagonists with complex structures including triazolo[4,5-c]pyridines. These processes demonstrate the compound's reactivity and potential for generating diverse derivatives with significant biological activities (Chrovian et al., 2018).
Physical Properties Analysis Physical properties, including solubility and crystal structure, are critical for understanding the behavior of chemical compounds. The synthesis and characterization of related organotin(IV) complexes, which involve spectroscopic and elemental analyses, provide insights into the solvatochromism, biological properties, and potential applications of these compounds. Such studies underscore the significance of physical properties in the development and application of new chemical entities (Singh et al., 2016).
Chemical Properties Analysis Chemical properties, including reactivity towards different biological targets, are essential for the development of therapeutic agents. The synthesis of compounds with specific configurations and their evaluation for antimicrobial activities demonstrate the potential of these molecules as drug candidates. Investigations into the antimicrobial and antimycobacterial effects of related compounds underscore the relevance of chemical properties in determining biological efficacy and potential therapeutic applications (Narasimhan et al., 2011).
科学的研究の応用
In Silico Drug Prediction and Microbial Investigation
Pandya et al. (2019) synthesized a library of compounds including 2-substituted-1-(2-(5-((5-5-benzoyl-1H-benzo[d][1,2,3]triazole-1-yl)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl) acetamido)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acids, derived from a similar molecular scaffold. These compounds demonstrated promising in vitro antibacterial, antifungal, and antimycobacterial activities. In silico ADME prediction properties suggested excellent drug-likeness properties (Pandya, Dave, Patel, & Desai, 2019).
Antimicrobial Activities of Related Compounds
Prasad et al. (2021) investigated the biological activities of 1,2,4-triazoles, a core motif similar to the compound . These structures play a vital role in clinical drugs, demonstrating significant antimicrobial properties. The study synthesized various derivatives, showing a range of biological activities, underlining the potential of these structures in pharmaceutical applications (Prasad, Reddy, Settipalli, Kumar, Reddy, Basha, & Anwar, 2021).
Antioxidant and Antimicrobial Properties
Bassyouni et al. (2012) researched derivatives of 1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone, which showed notable antioxidant and antimicrobial activities. The study emphasized the relationship between molecular structure and biological activity, relevant for compounds with similar molecular backbones (Bassyouni, Tawfik, Hamed, Soltan, Elhefnawi, El-Rashedy, Moharam, & Rehim, 2012).
Antibacterial Activity of Nitrogen-Carbon-Linked Azolylphenyl Compounds
Genin et al. (2000) explored nitrogen-carbon-linked azolylphenyl oxazolidinone antibacterial agents. These compounds demonstrated good activity against Gram-negative organisms, including Haemophilus influenzae and Moraxella catarrhalis. The study's insights are pertinent to the antibacterial potential of similar nitrogen-rich heterocyclic compounds (Genin, Allwine, Anderson, Barbachyn, Emmert, Garmon, Graber, Grega, Hester, Hutchinson, Morris, Reischer, Ford, Zurenko, Hamel, Schaadt, & Stapert, 2000).
Synthesis and Antimicrobial Activity of Pyrazolines and Pyridylmethanones
Kumar et al. (2012) synthesized (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones. These compounds exhibited significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar, Meenakshi, Kumar, & Kumar, 2012).
特性
IUPAC Name |
(2-phenyltriazol-4-yl)-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O2/c27-19(16-10-21-26(23-16)14-6-2-1-3-7-14)25-11-13(12-25)18-22-17(24-28-18)15-8-4-5-9-20-15/h1-10,13H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFQSLVDEDVUIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)C4=NC(=NO4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-3-phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2491095.png)
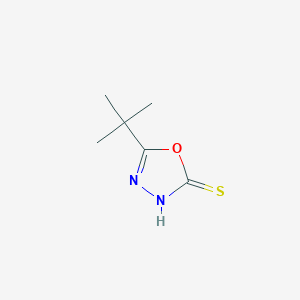
![3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2491098.png)
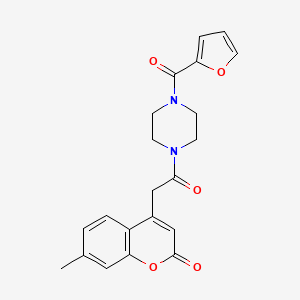
![N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide](/img/structure/B2491100.png)
![N-[4-(2,6-Difluorophenyl)butan-2-yl]prop-2-enamide](/img/structure/B2491101.png)
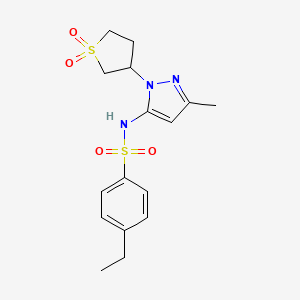
![1-butan-2-yl-3-(4-chlorophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline](/img/structure/B2491106.png)
![N-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2491110.png)
![tert-butyl N-[3-(4-hydroxyphenyl)propyl]carbamate](/img/structure/B2491111.png)
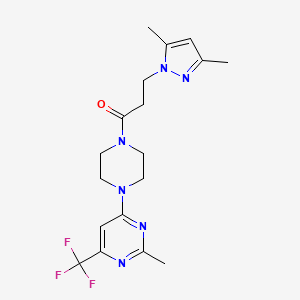

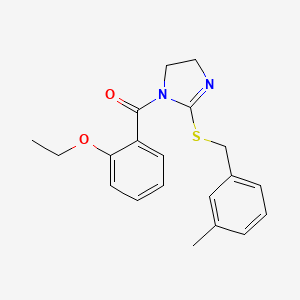
![5-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline](/img/structure/B2491115.png)